molecular formula C14H20Cl2N2O2S B2776512 (5-Chlorothiophen-2-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396849-46-9

(5-Chlorothiophen-2-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2776512
CAS RN: 1396849-46-9
M. Wt: 351.29
InChI Key: YJWBFDRRIHQXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Chlorothiophen-2-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride” is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of this compound is C14H20Cl2N2O2S. The molecular weight is 351.29. More detailed structural analysis would require specific experimental data or computational modeling, which I currently do not have access to.


Physical And Chemical Properties Analysis

This compound is intended for research use only. The storage temperature is suggested to be between 28 C . More detailed physical and chemical properties would require specific experimental data, which I currently do not have access to.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focuses on the synthesis of new pyridine derivatives, including compounds structurally related to the specified chemical, exhibiting variable and modest antimicrobial activity against investigated strains of bacteria and fungi. The synthesis process involved the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of amide derivatives with potential antimicrobial properties (Patel, Agravat, & Shaikh, 2011).

Exploration as Therapeutic Agents

Another significant area of research involves the exploration of synthetic multifunctional amides derived from similar chemical structures for potential therapeutic applications in Alzheimer's disease. These compounds demonstrated moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their potential as templates for new drug development against neurodegenerative diseases (Hassan et al., 2018).

Anticancer and Antituberculosis Studies

Research into the synthesis of derivates related to the compound has shown significant anticancer and antituberculosis activity. This study utilized a reductive amination method to yield piperazine derivatives, some of which exhibited notable anticancer and antituberculosis properties, highlighting the compound's potential in the development of new treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Potential in Enzyme Inhibition

Another study synthesized a series of derivatives through a linear bi-step approach, targeting α-glucosidase enzyme inhibition. Some of these compounds exhibited considerable inhibitory activity, in addition to being evaluated for hemolytic and cytotoxic profiles, indicating their potential as therapeutic agents in managing conditions like diabetes or cancer by inhibiting specific enzymes (Abbasi et al., 2019).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2S.ClH/c15-13-4-3-12(20-13)14(19)17-7-5-16(6-8-17)9-11(18)10-1-2-10;/h3-4,10-11,18H,1-2,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBFDRRIHQXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(S3)Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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